molecular formula C8H13N3O B13242238 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole

Cat. No.: B13242238
M. Wt: 167.21 g/mol
InChI Key: HLVPKUIESPESDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole is a heterocyclic compound that contains an azetidine ring and an oxadiazole ring

Preparation Methods

The synthesis of 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole typically involves the following steps:

Chemical Reactions Analysis

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or oxadiazole ring is substituted with different functional groups.

    Reagents and Conditions: Common reagents include acids, bases, and transition metal catalysts.

Scientific Research Applications

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific biological system being studied.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-2-3-7-10-8(12-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

HLVPKUIESPESDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2CNC2

Origin of Product

United States

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